Acide 3-méthyl-1H-indole-2-carboxylique

Vue d'ensemble

Description

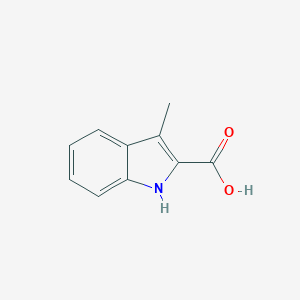

3-Methyl-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, specifically, has a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol . It is known for its aromatic properties and is used in various chemical and biological applications.

Applications De Recherche Scientifique

Antiviral Activity

One of the most significant applications of 3-methyl-1H-indole-2-carboxylic acid is its role as an antiviral agent, particularly against HIV. Recent studies have demonstrated that derivatives of indole-2-carboxylic acids, including this compound, can effectively inhibit the strand transfer of HIV-1 integrase, a crucial enzyme in the viral replication process.

A study published in Molecules highlighted that structural modifications at the C2, C3, and C6 positions of the indole core significantly enhanced the inhibitory activity against HIV integrase. For instance, a derivative with an IC₅₀ value of 0.13 μM was developed through optimization strategies, showcasing its potential as a lead compound for further drug development against HIV .

Antibacterial Properties

3-Methyl-1H-indole-2-carboxylic acid has also been identified as a bacterial metabolite, suggesting its potential in antibacterial applications. The compound's ability to act as a precursor for synthesizing various bioactive molecules makes it valuable for developing new antibacterial agents .

Biochemical Studies

In biochemical research, 3-methyl-1H-indole-2-carboxylic acid serves as a useful building block for synthesizing more complex indole derivatives. Its structural features allow researchers to explore structure-activity relationships (SAR) in drug design and development.

Analytical Chemistry

The compound is employed in analytical chemistry for developing assays and methods to quantify indole derivatives in biological samples. Its unique properties facilitate the design of sensitive detection methods for various applications in clinical diagnostics and environmental monitoring .

Data Table: Summary of Applications

Case Study 1: Development of Integrase Inhibitors

A recent study focused on optimizing the structure of indole derivatives to enhance their efficacy as HIV integrase inhibitors. Researchers synthesized various compounds based on the 3-methyl-1H-indole-2-carboxylic acid scaffold and evaluated their biological activities. The study concluded that modifications at specific positions led to significant improvements in antiviral activity, indicating a promising direction for future antiviral drug development .

Case Study 2: Antibacterial Screening

In another investigation, researchers screened several indole derivatives, including 3-methyl-1H-indole-2-carboxylic acid, against a panel of bacterial strains. The results demonstrated that certain derivatives exhibited potent antibacterial activity, supporting the compound's potential as a lead candidate for developing new antibiotics .

Mécanisme D'action

Target of Action

3-Methyl-1H-indole-2-carboxylic acid, like many indole derivatives, is known to bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in the biological activities mentioned above . The interaction often involves the formation of a complex between the compound and its target, which can alter the target’s function .

Biochemical Pathways

Indole derivatives, including 3-Methyl-1H-indole-2-carboxylic acid, can affect various biochemical pathways. For instance, they are involved in the metabolism of tryptophan, an essential amino acid . Indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

The lipophilicity and water solubility of indole derivatives can influence their bioavailability .

Result of Action

The molecular and cellular effects of 3-Methyl-1H-indole-2-carboxylic acid’s action depend on its specific targets and the biological pathways it affects. For example, its antiviral activity could result from inhibiting viral replication .

Action Environment

The action, efficacy, and stability of 3-Methyl-1H-indole-2-carboxylic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in the bioconversion of indoles from tryptophan . Additionally, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity.

Analyse Biochimique

Biochemical Properties

3-Methyl-1H-indole-2-carboxylic acid, like other indole derivatives, shows various biologically vital properties . It interacts with multiple receptors, which makes it useful in developing new therapeutic derivatives

Cellular Effects

Indole derivatives have been found to have significant effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Like other indole derivatives, it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Indole derivatives are involved in the metabolism of tryptophan, an essential amino acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-indole-2-carboxylic acid can be achieved through several methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of 3-Methyl-1H-indole-2-carboxylic acid often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, which have significant applications in pharmaceuticals and organic synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-2-carboxylic acid: Similar structure but lacks the methyl group at the 3-position.

3-Methylindole: Similar structure but lacks the carboxylic acid group at the 2-position.

1-Methylindole-3-carboxylic acid: Similar structure but has a methyl group at the 1-position instead of the 3-position.

Uniqueness

3-Methyl-1H-indole-2-carboxylic acid is unique due to the presence of both the methyl group at the 3-position and the carboxylic acid group at the 2-position. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various applications .

Activité Biologique

3-Methyl-1H-indole-2-carboxylic acid (MIAC) is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of MIAC, supported by recent research findings and data.

Overview of Indole Derivatives

Indole derivatives, including MIAC, are known for their broad-spectrum biological activities. They interact with various biological targets, influencing cellular processes and biochemical pathways. The structural characteristics of indoles allow them to bind with high affinity to multiple receptors, leading to significant pharmacological effects.

Target Interactions

MIAC and its derivatives primarily exert their biological effects through interactions with specific molecular targets:

- Receptor Binding : Indole derivatives can bind to various receptors, modulating their activity. This includes interactions with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction.

- Enzyme Inhibition : MIAC has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it can affect the activity of HIV-1 integrase, demonstrating its potential as an antiviral agent .

Biochemical Pathways

The influence of MIAC on biochemical pathways is notable:

- Cell Signaling : MIAC modulates cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to altered cellular responses, such as apoptosis or proliferation.

- Metabolic Interactions : The compound is involved in tryptophan metabolism and can influence metabolic fluxes within cells.

Antiviral Activity

Recent studies have highlighted the antiviral potential of MIAC:

- HIV-1 Integrase Inhibition : MIAC derivatives have been identified as effective inhibitors of HIV-1 integrase. For example, a derivative exhibited an IC50 value of 0.13 μM against integrase strand transfer, indicating strong inhibitory activity . The mechanism involves chelation of magnesium ions in the active site of the enzyme, disrupting its function.

Antimicrobial Properties

MIAC also demonstrates antimicrobial activity:

- Broad-Spectrum Activity : Indole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Study on HIV-1 Integrase Inhibitors

A study focused on optimizing MIAC derivatives revealed that structural modifications significantly enhance antiviral activity. The introduction of specific substituents at the C3 and C6 positions of the indole core improved binding affinity and inhibitory potency against HIV-1 integrase .

| Compound | IC50 (μM) | Modification |

|---|---|---|

| MIAC | N/A | Parent compound |

| Derivative 20a | 0.13 | Long chain at C3 |

Antimicrobial Activity Evaluation

In another study, the antimicrobial efficacy of various indole derivatives was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced antimicrobial properties compared to the parent compound .

Propriétés

IUPAC Name |

3-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXGWFIXUJHVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372921 | |

| Record name | 3-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10590-73-5 | |

| Record name | 3-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-methyl-1H-indole-2-carboxylic acid in the context of bacterial infections?

A1: While 3-methyl-1H-indole-2-carboxylic acid itself might not possess direct antibacterial activity, its significance lies in its structural similarity to nosiheptide. Nosiheptide is a potent antibiotic that combats bacterial infections. Interestingly, 3-methyl-1H-indole-2-carboxylic acid is a specific degradation product of nosiheptide formed through alkaline hydrolysis []. This characteristic allows its detection and quantification to be used as a marker for nosiheptide presence in food animal tissues. This is crucial for monitoring the use of nosiheptide in food production and ensuring food safety.

Q2: Has 3-methyl-1H-indole-2-carboxylic acid been identified in any natural sources?

A3: Yes, 3-methyl-1H-indole-2-carboxylic acid was isolated for the first time from a natural source in a study focusing on the antibacterial properties of Micromonospora sp. P1068 []. This bacterium showed promising antimicrobial activity, and further investigation of its metabolites led to the identification of several compounds, including 3-methyl-1H-indole-2-carboxylic acid.

Q3: What can you tell us about the structure-activity relationship (SAR) of 3-methyl-1H-indole-2-carboxylic acid derivatives?

A4: Research suggests that the presence of a carboxylic acid group in 3-methyl-1H-indole-2-carboxylic acid plays a crucial role in the inhibitory activity against bacterial hyaluronidase SagHyal4755 []. Modifications to the core structure, particularly the introduction of chlorine substituents and adjustments to lipophilicity, significantly influence the inhibitory potency against this enzyme. This highlights the importance of specific structural features for interacting with the enzyme's active site and suggests potential avenues for developing more potent and selective inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.